(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
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Overview
Description
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ether group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the tert-butyl ether group. The final step involves the formation of the butanoic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the compound into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl ether group provides steric hindrance, enhancing the compound’s stability. These functional groups allow the compound to participate in selective reactions, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid: Similar structure but lacks the tert-butyl ether group.
(3S)-4-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid: Contains a tert-butyl carbamate protecting group instead of the Fmoc group.
Uniqueness
The presence of both the Fmoc and tert-butyl ether groups in (3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid makes it unique. These groups provide dual protection and stability, allowing for selective and efficient synthesis of complex molecules.
Properties
CAS No. |
916892-17-6 |
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Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-15(12-21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 |
InChI Key |
MZZNYUHZVGTNTG-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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